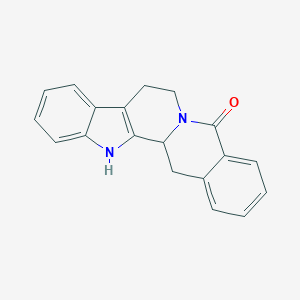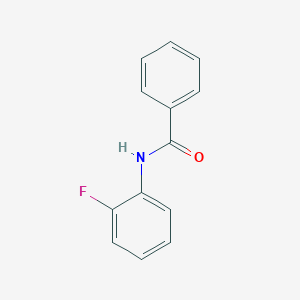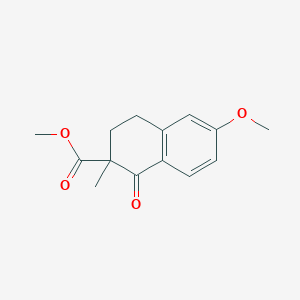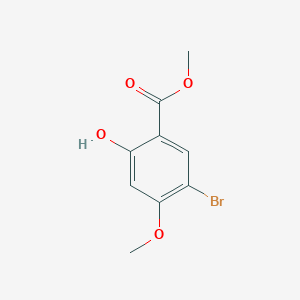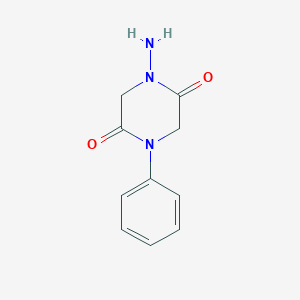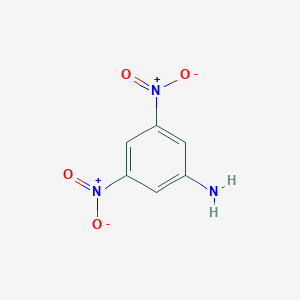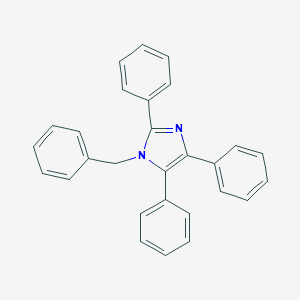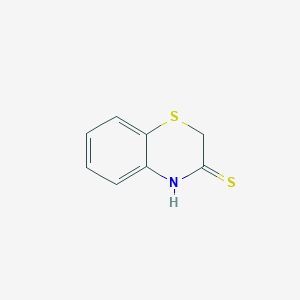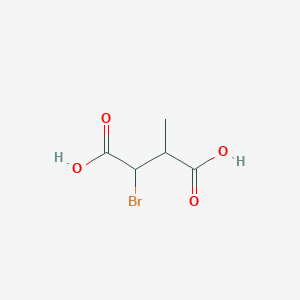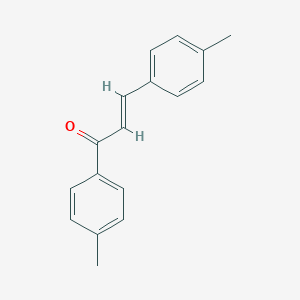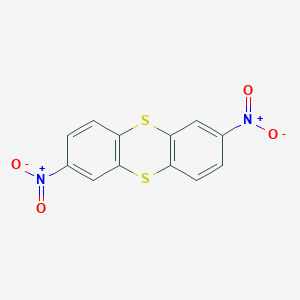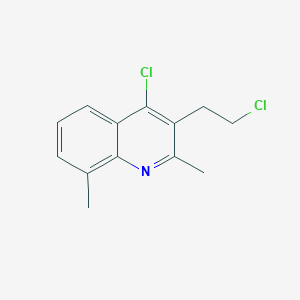![molecular formula C16H12N4OS B184678 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 83676-82-8](/img/structure/B184678.png)
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in different fields.
Mecanismo De Acción
The mechanism of action of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. Furthermore, it has been shown to have anticonvulsant activity and may be useful in the treatment of epilepsy. This compound has also been shown to have antimicrobial and antifungal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential for use in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. However, one limitation is that the mechanism of action of this compound is not fully understood. Further research is needed to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for research on 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its mechanism of action and potential applications in different scientific research areas. Another direction is to study the toxicity and safety of this compound. Furthermore, research can be conducted to optimize the synthesis method of this compound and explore its potential for use in drug development.
Conclusion
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has shown promising results in various scientific research areas. Its potential applications in anti-inflammatory, analgesic, anticonvulsant, and anticancer activities make it a subject of interest for researchers in different fields. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of phenylhydrazine with 2-(chloromethyl)-1,3-benzothiazole in the presence of potassium carbonate. The resulting product is then reacted with 2-(phenoxymethyl)-1,3-benzothiazole in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various scientific research areas. It has shown promising results in anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use as an anticancer agent. Furthermore, it has been shown to have antimicrobial and antifungal activities.
Propiedades
Número CAS |
83676-82-8 |
|---|---|
Nombre del producto |
6-(Phenoxymethyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Fórmula molecular |
C16H12N4OS |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
6-(phenoxymethyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H12N4OS/c1-3-7-12(8-4-1)15-17-18-16-20(15)19-14(22-16)11-21-13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
JBBHXXMWRDMODG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=CC=C4 |
Otros números CAS |
83676-82-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



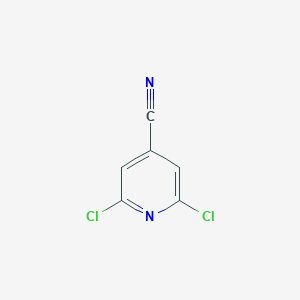
![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
